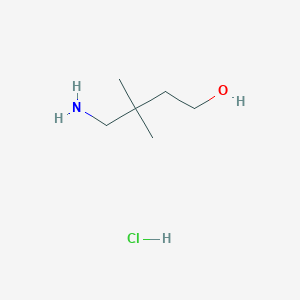

4-Amino-3,3-dimethylbutan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-3,3-dimethylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 . It is also known by its CAS number 2098068-62-1 .

Molecular Structure Analysis

The molecular structure of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride is represented by the formula C6H16ClNO . This indicates that the molecule is composed of 6 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .科学的研究の応用

Synthesis Techniques and Intermediates

One prominent application area of derivatives similar to 4-Amino-3,3-dimethylbutan-1-ol hydrochloride is in the development of synthesis techniques for creating taurine derivatives using a 'safety-catch' principle for protecting sulfonic acids. This method offers a general approach to sulfonic acid protection and is adaptable to multiparallel formats, making it valuable for synthesizing a wide range of taurine derivatives efficiently and effectively (Seeberger, Griffin, Hardcastle, & Golding, 2007).

Catalysis and Reaction Mechanisms

Another application is found in the synthesis of important intermediates like 3,3-Dimethylbutanol and 3,3-Dimethylbutanal, which are crucial for the production of Neotame, a sweetening agent. This research elucidates the reaction mechanisms and optimization of conditions for synthesizing these intermediates, showcasing the utility of 3,3-dimethyl derivatives in catalytic processes and organic synthesis (Tanielyan & Augustine, 2012).

Environmental Applications

The degradation of similar compounds by bio-electro reactors highlights an environmental application, demonstrating an efficient, economical, and pollution-free method to treat wastewater containing compounds like 4-Amino-dimethyl-aniline hydrochloride, which shares structural similarities with 4-Amino-3,3-dimethylbutan-1-ol hydrochloride. This research suggests potential for these compounds' removal from industrial effluents, contributing to cleaner production processes (Huang Wei, 2007).

Material Science

In material science, derivatives of 4-Amino-3,3-dimethylbutan-1-ol hydrochloride are explored for creating anti-corrosion films on copper alloys. This application underscores the compound's utility in developing coatings that protect metals from corrosion, an important aspect in extending the lifespan of metal components in harsh environments (Yu, Yang, Zhang, Wang, & Gao, 2017).

特性

IUPAC Name |

4-amino-3,3-dimethylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,5-7)3-4-8;/h8H,3-5,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNIGWVLAMOTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,3-dimethylbutan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

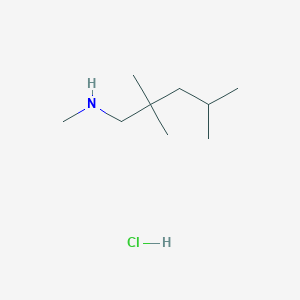

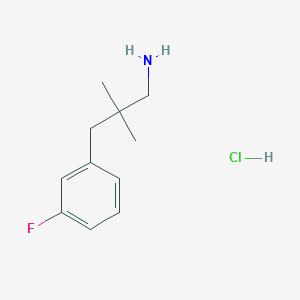

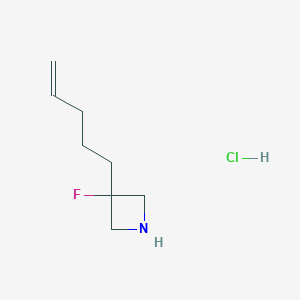

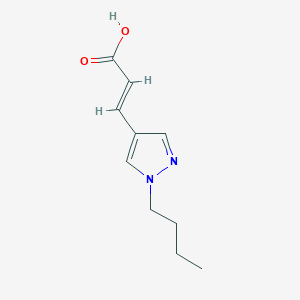

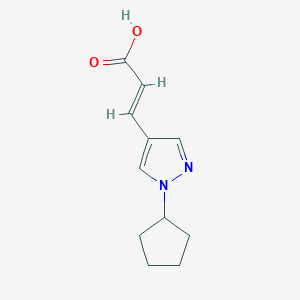

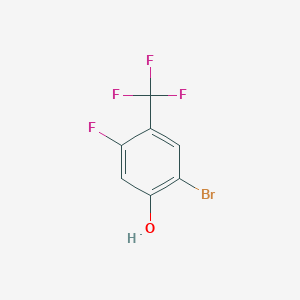

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485127.png)

![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)

![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)

amine](/img/structure/B1485140.png)

![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)